molecular formula C11H11ClO2 B8171948 1-Chloro-3-ethynyl-2-(2-methoxyethoxy)benzene

1-Chloro-3-ethynyl-2-(2-methoxyethoxy)benzene

Cat. No.: B8171948
M. Wt: 210.65 g/mol
InChI Key: LMPKFABEELVMBM-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-2-(2-methoxyethoxy)benzene is a chemical compound with a complex structure that includes a benzene ring substituted with a chlorine atom, an ethynyl group, and a 2-(2-methoxyethoxy) group.

Preparation Methods

The synthesis of 1-Chloro-3-ethynyl-2-(2-methoxyethoxy)benzene typically involves multi-step organic reactionsThe final step involves the addition of the 2-(2-methoxyethoxy) group under specific reaction conditions . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

1-Chloro-3-ethynyl-2-(2-methoxyethoxy)benzene can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-ethynyl-2-(2-methoxyethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-ethynyl-2-(2-methoxyethoxy)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-3-ethynyl-2-(2-methoxyethoxy)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-chloro-3-ethynyl-2-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-3-9-5-4-6-10(12)11(9)14-8-7-13-2/h1,4-6H,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPKFABEELVMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1Cl)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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